molecular formula C23H20N2O4 B13635472 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13635472
M. Wt: 388.4 g/mol
InChI Key: ZWVPLGLFWZWAMY-NRFANRHFSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid is a complex organic compound often used in various scientific research fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the pyridine ring through a series of coupling reactions. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient production of large quantities. The use of solid-phase synthesis techniques is also common, as it simplifies the purification process and enhances yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the Fmoc protecting group.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Piperidine in dimethylformamide (DMF) is often employed to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, deprotected amino acids, and substituted pyridine derivatives.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The pyridine ring can participate in various chemical reactions, making it a versatile intermediate. The compound’s effects are mediated through its ability to form stable complexes with other molecules, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Uniqueness

Compared to similar compounds, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoic acid is unique due to the position of the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and its suitability for specific applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C23H20N2O4/c26-22(27)13-21(15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

ZWVPLGLFWZWAMY-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=NC=C4

Origin of Product

United States

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